2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride
Overview
Description
“2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride” is a chemical compound that is part of the pyrimidine family . Pyrimidines are an important class of heterocyclic compounds, which possess a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been developed by the reaction of amidine or guanidine derivatives with a variety of 1, 3-dielectrophilic three-carbon units such as α, β -unsaturated carbonyl compounds .Scientific Research Applications
Crystal Structure Analysis
Research on derivatives similar to 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride has led to insights into crystal structures. For example, the study of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile revealed the inclination between the pyrimidine and thienyl rings, demonstrating the molecule's potential for further structural analysis and applications in crystal engineering (Elgemeie et al., 2015).
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives have shown promise as bioactive compounds with antimicrobial and anti-inflammatory properties. A study synthesized new thieno[2,3-d]pyrimidine heterocyclic compounds and tested them as antimicrobial and anti-inflammatory agents, indicating significant activities against fungi, bacteria, and inflammation (Tolba et al., 2018).
Charge Transfer Materials
The investigation into 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials has been a fruitful area of research. Quantum chemical investigations have helped tune electronic, photophysical, and charge transfer properties of these derivatives, suggesting potential for use in electronic and optoelectronic applications (Irfan, 2014).
Liquid Crystalline Materials
The synthesis and characterization of heterocyclic liquid crystalline materials incorporating the thiophene-pyrimidine moiety have explored the effects of heterocyclic rings on liquid crystalline behavior. These studies have led to the development of materials with varied mesophases, contributing to the advancement of display technologies and materials science (Sharma et al., 2003).
Corrosion Inhibitors
Research has also extended into the realm of corrosion inhibition, where derivatives have been studied for their effectiveness in protecting metals from corrosion. These studies provide insights into the mechanisms of action and potential industrial applications for protecting infrastructure and machinery (Yurt et al., 2004).
Mechanism of Action
Target of Action
Thiophene-based analogs, which include this compound, have been studied extensively for their potential biological activities . They are known to interact with a variety of biological targets, contributing to their diverse pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Mode of Action
It’s known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit certain enzymes, block ion channels, or interact with receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For example, they can inhibit the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial for cell growth and survival .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
Thiophene-based analogs, like 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride, have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that thiophene derivatives can exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Properties
IUPAC Name |
2-thiophen-2-ylpyrimidine-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2OS/c10-8(13)6-4-11-9(12-5-6)7-2-1-3-14-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAIVFGXNDEYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=N2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640433 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-25-2 | |
Record name | 2-(Thiophen-2-yl)pyrimidine-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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